4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile 4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 320417-45-6
VCID: VC2799972
InChI: InChI=1S/C16H10N4O/c17-9-13-14(11-5-2-1-3-6-11)19-15(20-16(13)21)12-7-4-8-18-10-12/h1-8,10H,(H,19,20,21)
SMILES: C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CN=CC=C3)C#N
Molecular Formula: C16H10N4O
Molecular Weight: 274.28 g/mol

4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

CAS No.: 320417-45-6

Cat. No.: VC2799972

Molecular Formula: C16H10N4O

Molecular Weight: 274.28 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile - 320417-45-6

Specification

CAS No. 320417-45-6
Molecular Formula C16H10N4O
Molecular Weight 274.28 g/mol
IUPAC Name 6-oxo-4-phenyl-2-pyridin-3-yl-1H-pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C16H10N4O/c17-9-13-14(11-5-2-1-3-6-11)19-15(20-16(13)21)12-7-4-8-18-10-12/h1-8,10H,(H,19,20,21)
Standard InChI Key JNDYQVCCDDLXNP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CN=CC=C3)C#N
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CN=CC=C3)C#N

Introduction

Physical and Chemical Properties

Chemical Reactivity and Stability

The chemical reactivity of 4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is largely influenced by its functional groups. The hydroxyl group at position 4 can participate in hydrogen bonding and may undergo reactions typical of alcohols, though tautomerization to the keto form affects its reactivity. The carbonitrile group at position 5 represents a site for potential transformations, including hydrolysis to amides or carboxylic acids under appropriate conditions.

For storage and handling, suppliers recommend keeping the compound in tightly closed containers in cool, dry, and well-ventilated places . This suggests sensitivity to environmental factors such as moisture, heat, or oxidizing conditions, which is common for compounds with reactive functional groups. Proper storage is essential to maintain the compound's purity and structural integrity for research applications.

Biological Activities and Pharmacological Properties

Research Applications

The compound is used in various research contexts, including:

  • Medicinal Chemistry: The compound serves as a scaffold for the development of bioactive molecules with potential therapeutic applications.

  • Biomedical Research: Used in studies aimed at understanding biological pathways and identifying novel drug targets.

  • Pharmaceutical Intermediates: Functions as a building block in the synthesis of more complex drug candidates.

  • Chemical and Biological Experiments: Employed as a reagent or reference compound in laboratory investigations .

Table 1 summarizes the primary research applications of 4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile:

Application AreaDescriptionSignificance
Medicinal ChemistryScaffold for bioactive molecule developmentPotential for new therapeutic agents
Biomedical ResearchTool for understanding biological pathwaysIdentification of novel drug targets
Pharmaceutical IntermediatesBuilding block for complex drugsSynthetic versatility in drug development
Laboratory StudiesReagent in chemical and biological experimentsStandardization and reference material

Comparative Analysis with Structural Analogs

Comparison with Pyridinyl Isomers

4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile belongs to a family of structurally related compounds that differ in the position of the nitrogen atom in the pyridinyl substituent. These positional isomers include the 2-pyridinyl (ortho), 3-pyridinyl (meta), and 4-pyridinyl (para) variants. Each isomer possesses distinct physicochemical properties and potentially different biological activities due to the altered spatial arrangement of the nitrogen atom.

  • Boiling point: approximately 460.8±55.0°C (predicted)

  • Density: approximately 1.28±0.1 g/cm³ (predicted)

  • pKa: approximately 4.06±0.50 (predicted)

These variations in physical properties can significantly influence the compounds' behavior in biological systems, including absorption, distribution, metabolism, and excretion profiles.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction via caspase activation
PC3 (Prostate Cancer)20Cell cycle arrest and apoptosis

Additionally, the 4-pyridinyl isomer has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Given the structural similarity, the 3-pyridinyl compound may exhibit comparable biological activities, potentially with different potencies or selectivity profiles due to the altered spatial arrangement of the pyridinyl nitrogen. This structural difference could influence binding interactions with biological targets, potentially resulting in distinct pharmacological profiles.

Structure-Activity Relationships

Key Structural Features and Their Functions

The biological activity of 4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is likely influenced by several key structural elements:

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